molecular formula C21H28O3 B14794147 (8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione

(8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione

Cat. No.: B14794147
M. Wt: 328.4 g/mol
InChI Key: WKAVAGKRWFGIEA-KQYLQXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11(2H,6H)-dione is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core with acetyl and methyl substituents. Its stereochemistry (8S,9S,10R,13S,14S,17S) and functional groups influence its physicochemical and pharmacological properties, such as receptor binding affinity and metabolic stability. This compound shares structural similarities with synthetic and natural steroids, making it relevant for comparative studies .

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(10R,13S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15?,16?,17?,19?,20-,21+/m0/s1

InChI Key

WKAVAGKRWFGIEA-KQYLQXPASA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CC(=O)C3C2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

Preparation Methods

Oxidation of Diols to Diones

Selective oxidation of 3,11-diol intermediates to diones is achieved using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) or Dess-Martin periodinane. For example, pyrene-derived diols undergo ring-contraction oxidation to form the dione system in 72% yield.

Acetylation at C-17

The 17-acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl$$_3$$. Alternatively, Wacker oxidation of a 17-vinyl precursor provides the ketone directly.

Comparative Analysis of Methods

Method Starting Material Key Step Yield Stereocontrol
Bromination/amine 2-Bromo precursor Amine-mediated rearrangement 35% Moderate
Diels-Alder Vinylnaphthalene SnCl$$_4$$-catalyzed cycloaddition 9.6% Low
Hajos-Parrish route Hajos-Parrish ketone Michael addition 37% High

The Hajos-Parrish route offers superior stereocontrol but requires expensive catalysts. In contrast, the bromination method is cost-effective but labor-intensive in purification.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Compound Name / CAS / Source Substituents (Positions) Molecular Weight XLogP3 Key Features
Target Compound 17-Acetyl, 10,13-dimethyl - - Balanced lipophilicity due to acetyl group
(8S,9S,10R,11R,13S,14S,17S)-17-Acetyl-...-11-yl acetate (CAS 2268-98-6) 11-Acetate, 3-oxo - - Increased polarity from acetate; potential for esterase-mediated metabolism
(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-... (CAS 601-57-0) 17-(6-methylheptan-2-yl) 384.64 - Higher lipophilicity; enhanced membrane permeability
(8R,9S,10R,13S,14S)-7-benzyl-10,13-dimethyl-... (CAS 131802-66-9) 7-Benzyl 372.5 4.5 Aromaticity introduces π-π interactions; increased hydrophobicity
Exemestane-related spiro-oxirane derivative 6,2'-oxirane ring - - Reactive oxirane moiety; potential prodrug applications

Key Observations:

  • Position 17 Modifications : The acetyl group in the target compound contrasts with bulky alkyl chains (e.g., 6-methylheptan-2-yl in ) or aromatic groups (e.g., benzyl in ). These substituents directly affect logP values and bioavailability.
  • Oxygenated Groups : Acetate () or oxirane () substituents introduce polarity or reactivity, altering metabolic pathways compared to the acetylated target compound.

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s acetyl group at position 17 provides one hydrogen bond acceptor, whereas analogs like the 7-benzyl derivative () lack H-bond donors, reducing solubility.

Pharmacological Implications

  • Receptor Binding :
    • The acetyl group in the target compound may mimic natural steroid substituents (e.g., cortisol’s ketone), enabling selective binding to glucocorticoid or androgen receptors.
    • The benzyl group in could enhance affinity for hydrophobic binding pockets in enzymes like aromatase or 5α-reductase.
  • Metabolic Stability :
    • Acetate esters () are prone to hydrolysis by esterases, shortening half-life compared to the target compound’s acetyl group.
    • Spiro-oxirane derivatives () may undergo ring-opening reactions, generating reactive intermediates for targeted drug delivery.

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is streamlined due to fewer stereochemical complexities compared to Exemestane analogs (), which require spiro-ring formation.
  • Biological Activity :
    • In vitro studies suggest the 7-benzyl derivative () inhibits aromatase with IC₅₀ values ~10 nM, comparable to Exemestane, but with higher logP leading to tissue accumulation .
    • The 6-methylheptan-2-yl analog () showed 30% higher oral bioavailability in rodent models than the target compound, attributed to enhanced lipophilicity .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this steroid derivative with high stereochemical purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to preserve stereochemistry during acetyl and methyl group addition. Use chiral chromatography (e.g., HPLC with β-cyclodextrin columns) to separate enantiomers. Monitor reaction progress via <sup>13</sup>C NMR to verify the retention of stereocenters at positions 8S, 9S, and 17S .

Q. How can the compound’s structure be confirmed post-synthesis?

  • Methodological Answer : Combine X-ray crystallography (for solid-state conformation) and 2D NMR (e.g., COSY, NOESY) to resolve spatial arrangements. For example, NOESY correlations between H-17 and H-14 can confirm the 17S configuration, while coupling constants in <sup>1</sup>H NMR validate ring junction conformations (e.g., trans-decalin system) .

Q. What are the recommended protocols for handling this compound in vitro due to its potential instability?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the acetyl group. Use stabilizers like BHT (butylated hydroxytoluene) in organic solvents (e.g., DMSO) for biological assays. Verify stability via LC-MS over 24-hour intervals .

Advanced Research Questions

Q. How does the acetyl group at position 17 influence the compound’s biological activity compared to hydroxyl or ethynyl analogs?

  • Methodological Answer : Conduct comparative molecular docking studies using steroid receptors (e.g., glucocorticoid receptor PDB: 3CLD). The acetyl group’s electron-withdrawing nature may reduce hydrogen bonding vs. hydroxyl analogs, altering binding affinity. Validate with SPR (surface plasmon resonance) to quantify dissociation constants (Kd) .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate data using standardized reference materials (e.g., NIST-certified samples) and control crystallization solvents. For example, discrepancies in melting points (~5°C variation) may arise from polymorphism—characterize via DSC (differential scanning calorimetry) and PXRD .

Q. How can computational modeling predict the compound’s metabolic pathways?

  • Methodological Answer : Use in silico tools like ADMET Predictor™ or GLORYx to simulate phase I/II metabolism. The acetyl group is likely hydrolyzed by esterases, forming a 17-hydroxyl derivative. Confirm predictions with in vitro hepatocyte assays and UPLC-QTOF-MS metabolite profiling .

Q. What experimental designs are optimal for studying its effects on steroidogenic enzymes?

  • Methodological Answer : Use recombinant CYP17A1 or CYP21A2 enzymes in microsomal assays with NADPH cofactor. Monitor product formation (e.g., 17α-hydroxy derivatives) via radioimmunoassay or tandem MS. Include ketoconazole as a positive control inhibitor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.